STAT3 Inhibition Potency: Niclosamide vs. Structural Analogs in Cancer Models
Niclosamide is a validated STAT3 inhibitor with an IC50 of 0.25 µM in HeLa cell-based reporter assays. This potency is comparable to or exceeds that of several optimized niclosamide analogs developed for improved pharmaceutical properties. For instance, in prostate cancer cells (Du145), niclosamide inhibited proliferation with an IC50 of 0.7 µM . While novel analogs like BPR1H366 and BPR1H369 were designed to improve bioavailability, their STAT3 inhibitory potency relative to niclosamide has not been demonstrated to be superior in head-to-head studies; their primary differentiation lies in PK parameters rather than target engagement [1].
| Evidence Dimension | STAT3 Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.25 µM (HeLa cell reporter assay) |
| Comparator Or Baseline | Niclosamide analogs BPR1H366 and BPR1H369 (no reported improvement in STAT3 IC50); Du145 cell proliferation IC50 0.7 µM |
| Quantified Difference | Not applicable (potency equivalence or lack of superior target engagement for analogs) |
| Conditions | HeLa cell STAT3-mediated luciferase reporter assay; Du145 prostate cancer cells |
Why This Matters
For researchers selecting a STAT3 inhibitor, niclosamide offers a well-characterized, potent benchmark (IC50 0.25 µM) against which novel analogs must demonstrate a clear advantage in target engagement.
- [1] Chang YW, Yeh TK, Lin KT, et al. Pharmacokinetics of anti-SARS-CoV agent niclosamide and its analogs in rats. J Food Drug Anal. 2006;14(4):15. doi:10.38212/2224-6614.2464 View Source
